![molecular formula C25H24N2O5 B2731576 Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1396716-83-8](/img/structure/B2731576.png)

Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

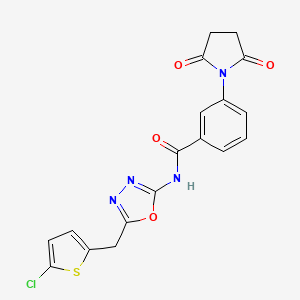

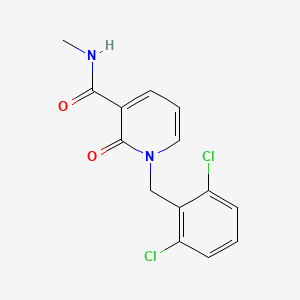

Compounds like the one you mentioned often have complex structures with multiple functional groups. For example, the compound “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” has a molecular formula of CHNOS and an average mass of 305.349 Da .

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or modifying existing ones. For example, the synthesis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol involves oxidation of a nitrile to an acid, esterification, and reaction with carbon disulphide .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . The structure can also be predicted based on the compound’s molecular formula and knowledge of chemical bonding.Chemical Reactions Analysis

The chemical reactions a compound can undergo depend on its functional groups. For example, benzylic positions (carbon atoms adjacent to aromatic rings) are often reactive and can undergo reactions such as free radical bromination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally or predicted based on its structure. For example, the compound “Benzoic acid, 4-amino-, methyl ester” has a molecular weight of 151.1626 .Applications De Recherche Scientifique

Organic Synthesis

Specific Scientific Field

Organic chemistry

Summary of the Application

Methyl 4-aminobenzoate serves as a reagent in organic synthesis, playing a crucial role in the formation of complex organic compounds. Researchers utilize it to construct various molecular structures, making it a valuable tool in the field.

Experimental Procedures

The synthesis of Methyl 4-aminobenzoate involves several steps, including nitration, conversion from the nitro group to an amine, and bromination. These reactions occur at specific positions on the benzene ring, with the benzylic position being particularly important. For instance, free radical bromination of alkyl benzenes leads to the addition of bromine exclusively at the benzylic position. The resulting product retains the alkyl group while replacing one of the benzylic hydrogens with a bromine atom .

Guanidine Alkaloid Synthesis

Specific Scientific Field

Natural product chemistry and pharmacology

Summary of the Application

Methyl 4-aminobenzoate plays a crucial role in the synthesis of guanidine alkaloids. Researchers utilize it as a precursor in the construction of complex guanidine-containing molecules. These alkaloids exhibit diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.

Experimental Procedures

The synthesis typically involves coupling Methyl 4-aminobenzoate with other reagents to form the guanidine moiety. Researchers optimize reaction conditions, protecting groups, and purification methods. Spectroscopic techniques (such as NMR and mass spectrometry) confirm the structure of the synthesized alkaloids .

Materials Science

Specific Scientific Field

Materials science and crystallography

Summary of the Application

Methyl 4-aminobenzoate has been investigated for its crystallographic properties. Researchers study its crystal structure, spectroscopic characteristics, and nonlinear optical behavior. Understanding these properties aids in designing novel materials for optoelectronic applications.

Experimental Procedures

Researchers synthesize single crystals of Methyl 4-aminobenzoate and perform X-ray diffraction analysis to determine its crystal structure. Spectroscopic techniques (such as UV-Vis and FTIR) provide insights into its electronic transitions. Nonlinear optical measurements assess its second-order hyperpolarizability, which is relevant for applications in photonics and optical devices .

Polychlorinated Biphenyl (PCB) Dechlorination

Specific Scientific Field

Environmental chemistry and remediation

Summary of the Application

Methyl 4-aminobenzoate stimulates microbial dechlorination of polychlorinated biphenyls (PCBs). PCBs are persistent organic pollutants that pose environmental risks. Researchers explore bioremediation strategies to break down PCBs into less toxic forms.

Experimental Procedures

In laboratory studies, researchers introduce Methyl 4-aminobenzoate to PCB-contaminated environments. Microorganisms capable of dechlorination utilize it as a co-substrate, promoting the removal of chlorine atoms from PCB molecules. Analytical techniques (such as gas chromatography) monitor the dechlorination process and assess its efficiency .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 4-[[2-[[2-hydroxy-2-(4-phenylphenyl)propyl]amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-25(31,20-12-8-18(9-13-20)17-6-4-3-5-7-17)16-26-22(28)23(29)27-21-14-10-19(11-15-21)24(30)32-2/h3-15,31H,16H2,1-2H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKZCJYYWSIOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide](/img/structure/B2731499.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2731501.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)